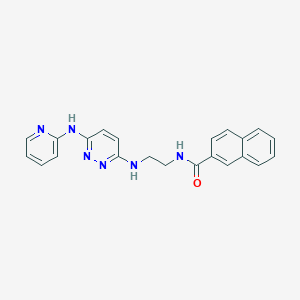
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide is a complex organic compound that features a pyridazinyl and naphthamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinyl intermediate. This intermediate is then coupled with a naphthamide derivative through a series of nucleophilic substitution reactions.
-
Step 1: Synthesis of Pyridazinyl Intermediate
Reagents: Pyridine-2-amine, 3-chloropyridazine
Conditions: Reflux in ethanol, presence of a base such as potassium carbonate
Reaction: Nucleophilic substitution to form 6-(pyridin-2-ylamino)pyridazine
-
Step 2: Coupling with Naphthamide
Reagents: 6-(pyridin-2-ylamino)pyridazine, 2-naphthoyl chloride
Conditions: Room temperature, presence of a base such as triethylamine
Reaction: Formation of this compound through nucleophilic acyl substitution
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinyl and naphthamide moieties.
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide
Products: Oxidized derivatives with potential changes in biological activity
-
Reduction: Reduction reactions can modify the functional groups within the compound.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Products: Reduced forms that may exhibit different chemical properties
-
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions.
Reagents: Halogenating agents, nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. Research is ongoing to determine its efficacy and safety in treating various conditions, including cancer and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the creation of polymers and other materials with unique characteristics.
Wirkmechanismus
The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
Compared to similar compounds, N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-naphthamide stands out due to its unique combination of pyridazinyl and naphthamide moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(18-9-8-16-5-1-2-6-17(16)15-18)25-14-13-24-20-10-11-21(28-27-20)26-19-7-3-4-12-23-19/h1-12,15H,13-14H2,(H,24,27)(H,25,29)(H,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHJJWQKSITGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
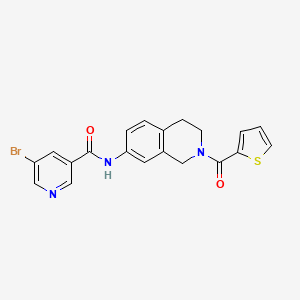
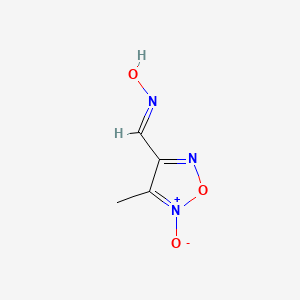
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2786422.png)
![N-Ethyl-N-[2-[methyl-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2786423.png)
![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2786426.png)
![5-Thia-8-azaspiro[3.4]octane](/img/structure/B2786430.png)
![Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2786431.png)
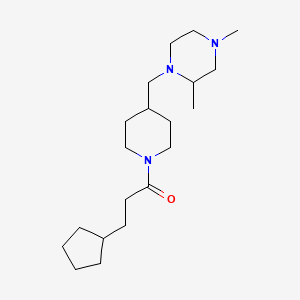
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)
![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2786435.png)
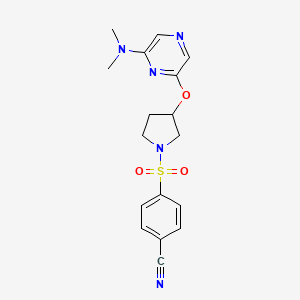
![Methyl 3-[(2-{2-[(4-chlorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2786440.png)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide](/img/structure/B2786441.png)
![Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2786442.png)
